molecular formula C10H13NO2 B11926215 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine CAS No. 58995-64-5

1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B11926215
CAS No.: 58995-64-5
M. Wt: 179.22 g/mol
InChI Key: JXVLEYPOHIIQMA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine typically involves the reaction of benzo[d][1,3]dioxole derivatives with dimethylamine. One common method includes the use of thionyl chloride and triethylamine in dichloromethane at low temperatures to form intermediates, which are then reacted with dimethylamine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzo[d][1,3]dioxole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a dimethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

58995-64-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H13NO2/c1-11(2)6-8-3-4-9-10(5-8)13-7-12-9/h3-5H,6-7H2,1-2H3

InChI Key

JXVLEYPOHIIQMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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